molecular formula C20H18N2O2 B14458140 N-Vanillylidenebenzidine CAS No. 73688-67-2

N-Vanillylidenebenzidine

Cat. No.: B14458140
CAS No.: 73688-67-2
M. Wt: 318.4 g/mol
InChI Key: VMJWAYOXEYWYGB-UHFFFAOYSA-N
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Description

N-Vanillylidenebenzidine (CAS 73688-67-2) is a benzidine derivative characterized by a vanillylidene substituent attached to the benzidine backbone. Benzidine derivatives are aromatic amines with two benzene rings linked by a NH group. Such derivatives are often synthesized via Schiff base condensation, as seen in analogous compounds like N,N'-bis(2-hydroxy benzylidene) benzidine . Applications may include fluorescence-based sensors or optical materials, though specific studies on this compound’s uses are sparse in the provided evidence.

Properties

CAS No.

73688-67-2

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

4-[[4-(4-aminophenyl)phenyl]iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C20H18N2O2/c1-24-20-12-14(2-11-19(20)23)13-22-18-9-5-16(6-10-18)15-3-7-17(21)8-4-15/h2-13,23H,21H2,1H3

InChI Key

VMJWAYOXEYWYGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Vanillylidenebenzidine typically involves the condensation of vanillin with benzidine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-Vanillylidenebenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Vanillylidenebenzidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Vanillylidenebenzidine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit the activity of certain oxidases, leading to a decrease in oxidative stress. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Benzidine Derivatives

The following table compares N-Vanillylidenebenzidine with structurally related benzidine compounds, focusing on substituents, properties, and applications:

Compound CAS No. Substituents Key Properties Applications/Toxicity
This compound 73688-67-2 Vanillylidene (OH, OCH₃) Polar, potential fluorescence in solvents Not explicitly stated; hypothesized use in optical materials.
N,N'-Diphenylbenzidine 531-91-9 Phenyl groups Lipophilic, stable, low solubility in polar solvents Used in organic electronics (e.g., hole-transport layers in OLEDs) .
o-Dianisidine 119-90-4 Methoxy groups (OCH₃) Carcinogenic, reactive in azo dye synthesis Regulated due to toxicity; historical use in dyes and indicators .
3,3’-Dichlorobenzidine 91-94-1 Chlorine atoms Persistent environmental contaminant, high stability Banned in many regions; formerly used in pigments .
N,N'-Dimethylbenzidine 2810-74-4 Methyl groups Moderate solubility, less toxic than benzidine Limited industrial use; research applications .

Structural and Functional Differences

  • Substituent Effects: Polarity: this compound’s hydroxyl and methoxy groups increase polarity compared to non-polar substituents (e.g., methyl in N,N'-Dimethylbenzidine). This enhances solubility in polar solvents like ethanol or DMF, similar to N,N'-bis(2-hydroxy benzylidene) benzidine . Fluorescence: Schiff base benzidine derivatives (e.g., hydroxy benzylidene analogs) exhibit solvent-dependent fluorescence, suggesting this compound may share this trait .
  • Toxicity Profile: Benzidine and o-Dianisidine are carcinogenic, while chlorinated derivatives (e.g., 3,3’-Dichlorobenzidine) pose environmental risks .

Regulatory and Environmental Considerations

  • Regulatory Status: o-Dianisidine and 3,3’-Dichlorobenzidine are restricted under REACH due to carcinogenicity . this compound’s regulatory status is unclear but may face scrutiny as a benzidine derivative.
  • Environmental Impact :

    • Chlorinated derivatives persist in ecosystems, whereas polar groups in this compound may improve biodegradability .

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